Ethyl 5-oxo-5-(9-phenanthryl)valerate
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Overview
Description
Ethyl 5-oxo-5-(9-phenanthryl)valerate: is an organic compound with the molecular formula C21H20O3 It is a derivative of valeric acid, where the valeric acid moiety is substituted with a phenanthryl group and an ethyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-oxo-5-(9-phenanthryl)valerate typically involves the esterification of 5-oxo-5-(9-phenanthryl)valeric acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity starting materials and stringent control of reaction parameters are crucial to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Ethyl 5-oxo-5-(9-phenanthryl)valerate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.
Reduction: Reduction of the keto group in this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of alcohol derivatives.
Substitution: The phenanthryl group in this compound can participate in electrophilic aromatic substitution reactions, where electrophiles such as halogens or nitro groups can be introduced.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed:
Oxidation: 5-oxo-5-(9-phenanthryl)valeric acid.
Reduction: 5-hydroxy-5-(9-phenanthryl)valerate.
Substitution: Halogenated or nitrated derivatives of this compound.
Scientific Research Applications
Chemistry: Ethyl 5-oxo-5-(9-phenanthryl)valerate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology and Medicine: In biological research, this compound can be used as a probe to study enzyme-substrate interactions, particularly those involving esterases and oxidoreductases. Its derivatives may also have potential therapeutic applications, although further research is needed.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in various chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 5-oxo-5-(9-phenanthryl)valerate involves its interaction with specific molecular targets, such as enzymes. The ester group can be hydrolyzed by esterases, leading to the formation of the corresponding acid and alcohol. The phenanthryl group can participate in π-π interactions with aromatic residues in proteins, potentially affecting their function.
Comparison with Similar Compounds
- Ethyl 5-oxo-5-(phenyl)valerate
- Ethyl 5-oxo-5-(naphthyl)valerate
- Ethyl 5-oxo-5-(anthracenyl)valerate
Comparison: Ethyl 5-oxo-5-(9-phenanthryl)valerate is unique due to the presence of the phenanthryl group, which imparts distinct electronic and steric properties compared to its analogs. The phenanthryl group can enhance π-π stacking interactions and increase the compound’s stability and reactivity in certain chemical reactions.
Properties
IUPAC Name |
ethyl 5-oxo-5-phenanthren-9-ylpentanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O3/c1-2-24-21(23)13-7-12-20(22)19-14-15-8-3-4-9-16(15)17-10-5-6-11-18(17)19/h3-6,8-11,14H,2,7,12-13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSMCWNVREMBRCR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC(=O)C1=CC2=CC=CC=C2C3=CC=CC=C31 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50645607 |
Source
|
Record name | Ethyl 5-oxo-5-(phenanthren-9-yl)pentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50645607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898752-88-0 |
Source
|
Record name | Ethyl 5-oxo-5-(phenanthren-9-yl)pentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50645607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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